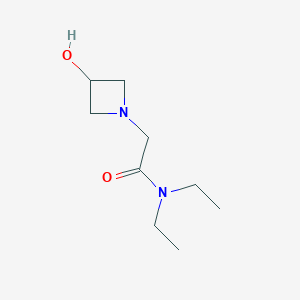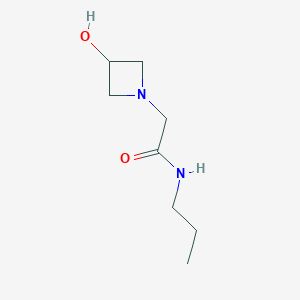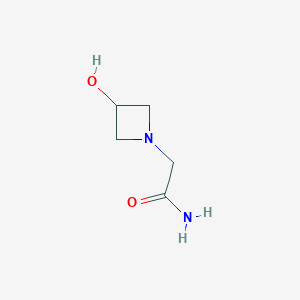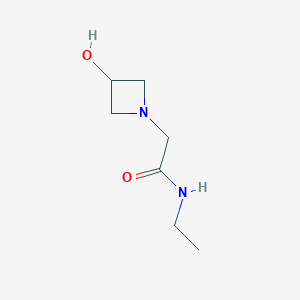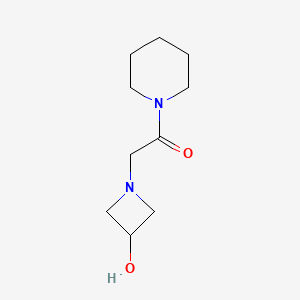
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide
Übersicht
Beschreibung
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide, or 5-FPTC, is a synthetic compound with potential applications in scientific research. It is a member of the thiazole-based family of compounds, and is composed of a nitrogen atom, a five-membered ring, and a carboxamide group. 5-FPTC has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
This compound has shown promise in the field of anti-fibrotic therapy. Researchers have synthesized derivatives of pyrimidine, which share a similar core structure, and evaluated their biological activities against fibrosis . These studies suggest that modifications of the pyrimidine moiety, akin to the structure of N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide, could lead to the development of new anti-fibrotic drugs.
Antimicrobial Properties
Compounds with a pyrimidine core are known to exhibit antimicrobial activities . Given the structural similarity, N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide could potentially be used as a scaffold for designing new antimicrobial agents.
Antiviral Applications
The pyrimidine derivatives are also recognized for their antiviral properties . Research into N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide could expand into the antiviral domain, exploring its efficacy against various viral infections.
Antitumor Potential
There is significant interest in pyrimidine derivatives as antitumor agents . The fluoropyridin moiety in N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide could be explored for its potential use in cancer treatment, particularly in designing inhibitors that target specific pathways in tumor cells.
Agricultural Chemical Development
The introduction of fluorine atoms into lead structures is a common modification to develop agricultural products with improved properties . N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide could serve as a precursor for synthesizing fluorine-containing compounds for agricultural applications.
Radiobiology and Imaging
Fluorinated pyridines are of special interest as potential imaging agents for various biological applications . The fluorine atom in N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide makes it a candidate for developing
18F ^{18}F 18F
-substituted pyridines, which could be used in local radiotherapy of cancer or as imaging agents in positron emission tomography (PET) scans.Zukünftige Richtungen
: Felts, A. S., Rodriguez, A. L., Blobaum, A. L., Morrison, R. D., Bates, B. S., Thompson Gray, A., … & Emmitte, K. A. (2017). Discovery of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry, 60(12), 5072-5085. Full text
: Image detail source: Discovery of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide
: Low resolution reverse phase LCMS analysis details: Supplementary Information
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like phosphodiesterase 5 . The role of such enzymes is to break down cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
It can be inferred that, like other enzyme inhibitors, it may bind to its target enzyme and prevent it from carrying out its normal function . This can result in changes to cellular signaling pathways.
Biochemical Pathways
If it acts as an inhibitor of phosphodiesterase 5, it could affect the cyclic nucleotide signaling pathway . This could have downstream effects on a variety of cellular processes, including cell growth and differentiation.
Pharmacokinetics
Similar compounds have been found to be orally active , suggesting that they can be absorbed through the gastrointestinal tract
Result of Action
Inhibition of phosphodiesterase 5 could potentially result in increased levels of cyclic nucleotides in cells, affecting various cellular processes .
Eigenschaften
IUPAC Name |
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-6-1-2-8(11-3-6)13-9(14)7-4-15-5-12-7/h1-5H,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDNVANXXHVANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=O)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




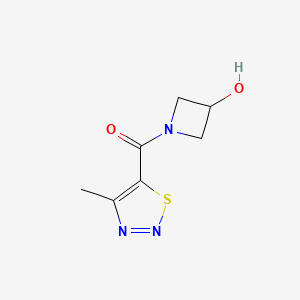

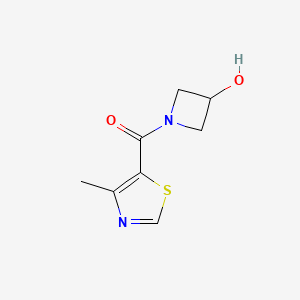
![[1-(1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1468768.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468771.png)
![1-[(3-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468774.png)
